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molecular formula C8H9NO2 B056836 1-(5-Amino-2-hydroxyphenyl)ethanone CAS No. 50-80-6

1-(5-Amino-2-hydroxyphenyl)ethanone

Cat. No. B056836
M. Wt: 151.16 g/mol
InChI Key: SXLHPBDGZHWKSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07601754B2

Procedure details

To a stirring solution of 1-(5-amino-2-hydroxy-phenyl)-ethanone (6.856 g,46 mmol) in 98% sulfuric acid (24 ml) and water (19 ml) was added sodium nitrite (3.30 g, 48 mmol, 1.05 equ) in water (5.5 ml). The reaction was stirred for 35 minutes, then sulfuric acid (4 ml), copper powder (0.17 g, 0.3 mmol, 0.06 equ) and potassium iodide (8.80 g, 53 mmol, 1.16 equ) in water (5.5 ml) added. The mixture was then heated slowly to 65° C. and maintained at 65° C. for 2 hours. The reaction was then cooled, water (25 ml) and sodium hydrogen carbonate added. More water was added, then extracted into a mixture of ethyl acetate and dichloromethane, then ethyl acetate (2×). The combined organic layers were washed with brine then concentrated in vacuo. This mixture was then taken up in ethyl acetate and 2 M HCl, filtered and the organic layer dried (MgSO4) and concentrated in vacuo to give 1-(5-iodo-2-hydroxy-phenyl)-ethanone 52 (1.339 g, 39%) as a purple oil. This was then used in the next reaction.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
8.8 g
Type
reactant
Reaction Step Three
Name
Quantity
5.5 mL
Type
solvent
Reaction Step Three
Name
copper
Quantity
0.17 g
Type
catalyst
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
6.856 g
Type
reactant
Reaction Step Four
Quantity
3.3 g
Type
reactant
Reaction Step Four
Quantity
24 mL
Type
solvent
Reaction Step Four
Name
Quantity
19 mL
Type
solvent
Reaction Step Four
Name
Quantity
5.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[CH:4][C:5]([OH:11])=[C:6]([C:8](=[O:10])[CH3:9])[CH:7]=1.N([O-])=O.[Na+].[I-:16].[K+].C(=O)([O-])O.[Na+]>S(=O)(=O)(O)O.O.[Cu]>[I:16][C:2]1[CH:3]=[CH:4][C:5]([OH:11])=[C:6]([C:8](=[O:10])[CH3:9])[CH:7]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
8.8 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
5.5 mL
Type
solvent
Smiles
O
Name
copper
Quantity
0.17 g
Type
catalyst
Smiles
[Cu]
Name
Quantity
4 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
6.856 g
Type
reactant
Smiles
NC=1C=CC(=C(C1)C(C)=O)O
Name
Quantity
3.3 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
24 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Name
Quantity
19 mL
Type
solvent
Smiles
O
Name
Quantity
5.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 35 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at 65° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled
EXTRACTION
Type
EXTRACTION
Details
extracted into a mixture of ethyl acetate and dichloromethane
WASH
Type
WASH
Details
The combined organic layers were washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
2 M HCl, filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
product
Smiles
IC=1C=CC(=C(C1)C(C)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.339 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 11.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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